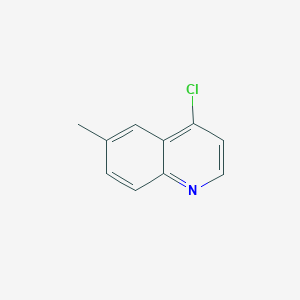

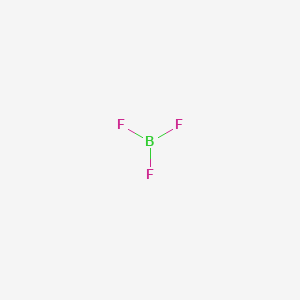

![molecular formula C16H16N2O B097952 7-甲基-5-苯基-1,3,4,5-四氢-2H-苯并[e][1,4]二氮杂卓-2-酮 CAS No. 17972-75-7](/img/structure/B97952.png)

7-甲基-5-苯基-1,3,4,5-四氢-2H-苯并[e][1,4]二氮杂卓-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

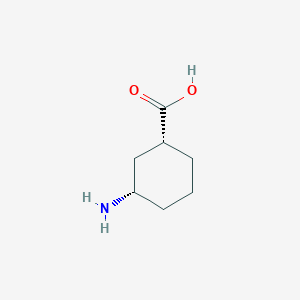

The compound of interest, 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one, is a derivative of the benzodiazepine family, which is known for its wide range of pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects. The structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring. The specific compound mentioned has potential relevance in pharmacology due to its structural similarity to known benzodiazepines.

Synthesis Analysis

The synthesis of benzodiazepine derivatives typically involves multi-step reactions. For instance, a series of 7-chloro-5-[(o- and p-R1)phenyl]-1-R2-3H-[1,4]benzodiazepin-2-ones were synthesized through a four-step process, yielding final products in 35-94% yield . Although the exact synthesis of the compound is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is crucial for their interaction with biological targets such as the benzodiazepine receptors. For example, the binding affinity of various isomeric 5-(phenyl-substituted)pyrazolo[4,3-e][1,4]diazepin-8-ones to the benzodiazepine receptor was investigated, demonstrating that slight modifications in the structure can significantly affect their pharmacological activity . The molecular structure of the compound would likely influence its binding properties in a similar manner.

Chemical Reactions Analysis

Benzodiazepine derivatives can undergo various chemical reactions, including electrophilic substitution and methylation. For instance, chlorination and nitration reactions have been performed on 5-phenyl-1H-thieno[3,4-e]1,4-diazepin-2(3H)-one, with electrophilic substitution occurring at a specific position on the ring system . These reactions are indicative of the reactivity of the benzodiazepine core and could be relevant to the compound when considering potential chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives, such as crystal structure and hydrogen bonding patterns, are important for understanding their behavior in biological systems. For example, supramolecular hydrogen-bonded hexamers were observed in two 5-aryl-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepines, which could influence their solubility and stability . These properties are likely to be relevant for the compound , affecting its pharmacokinetics and pharmacodynamics.

科学研究应用

合成方法和化学性质

苯并二氮杂卓,包括与 7-甲基-5-苯基-1,3,4,5-四氢-2H-苯并[e][1,4]二氮杂卓-2-酮 相似的结构,已通过各种方法合成,表明了这些化合物在药物应用中的多功能性和价值。例如,为合成苯并咪唑、喹喔啉和苯并[二氮杂卓从邻苯二胺开发的方法突出了合成灵活性以及产生广泛的具有生物活性的分子的潜力 (M. Ibrahim,2011 年)。

生物活性及药学潜力

苯并二氮杂卓的药理特征包括多种生物活性,包括抗精神病、抗焦虑、驱虫、抗惊厥、抗菌、抗真菌和抗癌特性。这一系列不同的活性突出了苯并二氮杂卓及其相关化合物在治疗多种疾病中的潜在治疗应用。具体而言,M. Rashid 等人,2019 年 的综述总结了 1,4-二氮杂卓衍生物的重要意义,表明与 7-甲基-5-苯基-1,3,4,5-四氢-2H-苯并[e][1,4]二氮杂卓-2-酮 在结构上相关的化合物具有潜在的药用价值。

环境影响和分析检测

已探讨苯并二氮杂卓在水生环境中的出现、归趋和转化,反映了这些物质的环境影响以及需要有效的检测和去除方法。像 T. Kosjek 等人,2012 年 这样的研究回顾了苯并二氮杂卓衍生物在各种水体中的存在,强调了与苯并二氮杂卓广泛使用相关的生态考虑,包括 7-甲基-5-苯基-1,3,4,5-四氢-2H-苯并[e][1,4]二氮杂卓-2-酮 的潜在衍生物。

属性

IUPAC Name |

7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-11-7-8-14-13(9-11)16(17-10-15(19)18-14)12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMDOHSZMCNSRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CNC2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349420 |

Source

|

| Record name | 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one | |

CAS RN |

17972-75-7 |

Source

|

| Record name | 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)

![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)